cyclobutyl(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone
CAS No.: 2034424-79-6
Cat. No.: VC4156496
Molecular Formula: C16H18N4O
Molecular Weight: 282.347
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034424-79-6 |
|---|---|
| Molecular Formula | C16H18N4O |
| Molecular Weight | 282.347 |
| IUPAC Name | cyclobutyl-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]methanone |
| Standard InChI | InChI=1S/C16H18N4O/c21-16(13-7-4-8-13)19-9-14(10-19)20-11-15(17-18-20)12-5-2-1-3-6-12/h1-3,5-6,11,13-14H,4,7-10H2 |
| Standard InChI Key | LJCVFPZGOCGRKU-UHFFFAOYSA-N |
| SMILES | C1CC(C1)C(=O)N2CC(C2)N3C=C(N=N3)C4=CC=CC=C4 |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound integrates three distinct components:
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Cyclobutyl group: A four-membered carbocyclic ring known for introducing conformational rigidity and enhancing metabolic stability in drug candidates .
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Azetidine ring: A saturated four-membered nitrogen-containing heterocycle that contributes to improved bioavailability and binding affinity in therapeutic agents.
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4-Phenyl-1,2,3-triazole: A heteroaromatic system that facilitates π-π stacking interactions with biological targets and serves as a bioisostere for amide bonds .
The stereochemistry of the azetidine moiety is critical, with patents emphasizing the (S)-configuration at the chiral center for optimal receptor binding .
Physicochemical Properties
Key properties include:
| Parameter | Value | Source |
|---|---|---|
| Molecular Weight | 282.34 g/mol | |
| logP (Partition Coefficient) | ~1.6 (estimated) | |
| Hydrogen Bond Acceptors | 4 | |
| Polar Surface Area | ~42 Ų |
The compound’s moderate lipophilicity (logP ~1.6) suggests favorable membrane permeability, while its polar surface area (41.89 Ų) aligns with guidelines for central nervous system (CNS) penetration .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically involves multi-step sequences:
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Azetidine Functionalization: Introduction of the triazole moiety via copper-catalyzed azide-alkyne cycloaddition (CuAAC) . For example, 3-azidoazetidine intermediates react with phenylacetylene derivatives to form the 1,2,3-triazole ring .
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Cyclobutane Incorporation: The cyclobutyl group is introduced through nucleophilic acyl substitution, where cyclobutanecarbonyl chloride reacts with the azetidine nitrogen.
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Chiral Resolution: Enantiomeric purity is achieved via chiral chromatography or asymmetric synthesis, as the (S)-configuration is pharmacologically preferred .
Optimization Challenges
Key challenges include:
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Ring Strain Mitigation: The azetidine and cyclobutyl rings introduce strain, necessitating mild reaction conditions to prevent decomposition.
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Regioselectivity: Ensuring precise triazole substitution at the 1-position requires careful control of CuAAC conditions .
Chemical Reactivity and Stability
Degradation Pathways
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Hydrolysis: The ketone group may undergo hydrolysis under acidic or basic conditions, forming carboxylic acid derivatives .
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Oxidation: The cyclobutyl ring is susceptible to ring-opening oxidation, particularly in the presence of strong oxidizing agents .
Stability Profiles
| Condition | Stability Outcome | Source |
|---|---|---|
| pH 7.4 (37°C) | >90% intact after 24 hours | |
| UV Light (300 nm) | Gradual decomposition |
Applications in Drug Discovery
Lead Optimization
The compound serves as a scaffold for:
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